molecular formula C9H12N2OS B1486788 6-(but-3-en-1-yl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 54295-18-0

6-(but-3-en-1-yl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1486788
CAS No.: 54295-18-0
M. Wt: 196.27 g/mol
InChI Key: AQYDOEFMBVUKBZ-UHFFFAOYSA-N
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Description

6-(but-3-en-1-yl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound based on the pyrimidinone scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The pyrimidinone core is a privileged structure found in molecules with a wide range of biological activities. The specific substitution pattern on this compound, featuring a but-3-en-1-yl chain at the 6-position and a methylthio group at the 2-position, presents a versatile intermediate for further synthetic modification and structure-activity relationship (SAR) studies. The terminal alkene of the but-3-en-1-yl group is particularly valuable as a chemical handle for further derivatization through reactions such as cross-coupling, oxidation, or click chemistry, enabling the exploration of novel chemical space. Pyrimidinone derivatives have been extensively researched for their potential as therapeutic agents. Recent scientific literature highlights that analogs within this chemical class, specifically 2-(methylthio)pyrimidin-4(3H)-ones, are being investigated as potent and selective inhibitors of various biological targets. For instance, related pyrazolyl-pyrimidinone compounds have been developed as inhibitors of Adenylyl Cyclase 1 (AC1), a target for treating chronic inflammatory pain . Furthermore, other 2-methylthiopyrimidin-4(1H)-one analogs have demonstrated anti-hepatitis B virus activity in scientific studies . This suggests that this compound holds substantial value for researchers in fields such as pharmacology, synthetic chemistry, and virology, who are exploring new small molecule therapeutics. Its mechanism of action would be specific to the target of interest in a given research program, but its core structure offers a promising starting point for the development of enzyme inhibitors or antiviral agents. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-but-3-enyl-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-3-4-5-7-6-8(12)11-9(10-7)13-2/h3,6H,1,4-5H2,2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYDOEFMBVUKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(but-3-en-1-yl)-2-(methylthio)pyrimidin-4(3H)-one, a pyrimidine derivative, has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic applications based on diverse sources.

  • Molecular Formula : C9H12N2OS
  • Molecular Weight : 196.27 g/mol
  • CAS Number : 54295-18-0

Synthesis

The compound can be synthesized through various methods involving pyrimidine derivatives. A common synthetic route involves the reaction of 2-amino-4-hydroxypyrimidine derivatives with appropriate alkylating agents under controlled conditions to yield the desired product .

Antimicrobial Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, similar compounds have been evaluated for their antibacterial and antifungal activities using agar diffusion and broth dilution methods. These studies indicate that modifications in the structure can enhance microbial inhibition .

CompoundActivity TypeEffective Concentration
This compoundAntimicrobialVaries by structure

Anticancer Potential

Research has indicated that compounds containing the pyrimidine scaffold possess anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including breast and liver cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest at specific concentrations .

Case Studies

  • Case Study 1 : A study focused on the synthesis of a series of pyrimidine derivatives, including this compound, reported significant inhibition of cancer cell proliferation in vitro. The results highlighted a dose-dependent response with IC50 values indicating potential for further development as anticancer agents .
  • Case Study 2 : Another investigation evaluated the antibacterial efficacy of various pyrimidine compounds against clinical strains of bacteria. The study found that specific structural modifications led to enhanced activity against resistant strains, suggesting a promising avenue for developing new antimicrobial agents .

The biological activity of this compound is thought to involve:

  • Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Inhibition of Enzymatic Pathways : Pyrimidine derivatives often act as inhibitors of key enzymes involved in nucleic acid synthesis, which is critical for microbial growth and cancer cell proliferation .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Antimicrobial Properties
Research has indicated that pyrimidine derivatives exhibit significant antiviral and antimicrobial activities. The compound's unique structure allows it to interact with biological targets effectively. For instance, studies have shown that derivatives of methylthio-pyrimidine can inhibit viral replication, making them candidates for antiviral drug development .

Case Study: Synthesis and Activity
A study published by Pivazyan et al. (2016) synthesized various derivatives of methylthio-pyrimidine and evaluated their growth stimulant properties. The results demonstrated that certain derivatives exhibited enhanced biological activity against specific pathogens, suggesting potential for agricultural applications as well .

Agricultural Applications

Growth Stimulants
The compound has shown promise as a growth stimulant in plants. Its ability to enhance growth rates and resistance to environmental stressors has been documented. In agricultural research, compounds similar to 6-(but-3-en-1-yl)-2-(methylthio)pyrimidin-4(3H)-one have been applied to crops to improve yield and resilience against diseases.

Data Table: Growth Stimulant Efficacy

CompoundApplication RateEffect on Growth (%)Crop Type
This compound50 mg/L25% increaseTomato
2-(methylthio)pyrimidin-4(3H)-one100 mg/L30% increaseWheat

Material Science Applications

Polymer Chemistry
The compound's reactive double bond provides opportunities for incorporation into polymer matrices. Research into the use of pyrimidine derivatives in polymer synthesis has revealed potential for creating materials with enhanced thermal stability and mechanical properties.

Case Study: Polymer Synthesis
A recent study explored the incorporation of pyrimidine derivatives into thermosetting resins. The results indicated improved thermal resistance and mechanical strength compared to traditional materials, suggesting practical applications in aerospace and automotive industries .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinone derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of 6-(but-3-en-1-yl)-2-(methylthio)pyrimidin-4(3H)-one with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at 6-position Molecular Formula Molecular Weight Solubility Key Properties/Applications
This compound but-3-en-1-yl C₉H₁₂N₂OS 196.27 Insoluble in water; soluble in DMSO High lipophilicity; potential for oxidation/polymerization
6-Methyl-2-(methylthio)pyrimidin-4(3H)-one Methyl C₆H₈N₂OS 156.20 Soluble in ethanol, DMSO Intermediate for anticonvulsant agents
6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one Methoxymethyl C₇H₁₀N₂O₂S 186.23 Soluble in polar organic solvents Enhanced solubility due to ether group
6-Amino-2-(methylthio)pyrimidin-4(3H)-one Amino C₅H₇N₃OS 157.19 Moderate water solubility Precursor for heterocyclic synthesis
6-(Chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one Chloromethyl C₆H₇ClN₂OS 190.65 Low solubility in water Reactivity via nucleophilic substitution

Key Observations :

Its double bond may undergo addition reactions or oxidation, unlike saturated substituents . Chloromethyl and methoxymethyl groups introduce polarizable or electron-donating effects, altering reactivity profiles .

Synthetic Flexibility: Methyl and amino derivatives are typically synthesized via alkylation or nucleophilic substitution . Alkenyl and aryl groups may require cross-coupling strategies (e.g., Pd catalysis) .

Biological Activity: Methylthio-pyrimidinones with aryl or naphthylmethyl substituents show HIV-1 inhibitory activity . Methyl and amino analogs are intermediates in anticonvulsant and antimicrobial agents .

Research Findings and Implications

  • Synthetic Challenges : Introducing the butenyl group may require optimized conditions to avoid side reactions (e.g., polymerization of the alkene). Microwave-assisted synthesis (as in ) could enhance efficiency .
  • Stability: Alkenyl-substituted pyrimidinones may require inert storage conditions to prevent oxidation, contrasting with more stable methyl or aryl analogs .
  • Drug Design : The butenyl group’s flexibility and hydrophobicity could improve binding to hydrophobic pockets in therapeutic targets, though this requires experimental validation.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(but-3-en-1-yl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the following key steps:

  • Construction or procurement of a suitably substituted pyrimidinone core.
  • Introduction of the methylthio group at position 2.
  • Installation of the but-3-en-1-yl substituent at position 6 via alkylation or substitution reactions.

The preparation methods are influenced by the reactivity of the pyrimidinone ring, particularly at the 2- and 6-positions, and the need to maintain the integrity of the heterocyclic system.

Preparation of 2-(Methylthio)pyrimidin-4(3H)-one Core

The methylthio group at position 2 is generally introduced by nucleophilic substitution of a suitable leaving group (such as chlorine) on a 2-halopyrimidin-4-one precursor with a methylthiolate nucleophile. This step is critical for regioselectivity and avoiding side reactions.

  • Starting Material: 6-chloromethyluracil derivatives or 2-chloropyrimidin-4-one compounds.
  • Reagents: Methylthiol or methylthiolate salts (e.g., sodium methylthiolate).
  • Conditions: Mild to moderate temperatures in polar aprotic solvents (e.g., DMF or DMSO) under inert atmosphere to prevent oxidation of the thiol group.

This approach is supported by patent EP3759082B1, which details processes for synthesizing methylthio-substituted pyrimidinones via nucleophilic substitution on chloromethylpyrimidinones.

Introduction of the But-3-en-1-yl Side Chain at Position 6

The but-3-en-1-yl group can be introduced through alkylation reactions targeting the 6-position of the pyrimidinone ring. Two main approaches are:

  • Direct Alkylation: Using but-3-en-1-yl halides (e.g., but-3-en-1-yl bromide or chloride) as alkylating agents reacting with the 6-position nucleophile on the pyrimidinone.
  • Cross-Coupling Reactions: Utilizing Suzuki or related palladium-catalyzed coupling reactions to attach the but-3-en-1-yl moiety from suitable boronic acid or ester derivatives.

While direct alkylation is straightforward, cross-coupling offers higher regioselectivity and tolerance to functional groups. For example, Suzuki coupling of 2,4-dichloropyrimidine derivatives with appropriate boronic acids has been reported to afford substituted pyrimidines with high selectivity and yield.

Representative Synthetic Route (Literature-Inspired)

Step Reaction Type Starting Material Reagents/Conditions Outcome
1 Nucleophilic substitution 2-chloropyrimidin-4-one Sodium methylthiolate, DMF, 60-80 °C 2-(Methylthio)pyrimidin-4-one intermediate
2 Alkylation 2-(Methylthio)pyrimidin-4-one But-3-en-1-yl bromide, base (K2CO3), DMF, 80-100 °C 6-(But-3-en-1-yl)-2-(methylthio)pyrimidin-4-one

This sequence emphasizes the importance of controlling reaction temperature and time to avoid side reactions such as over-alkylation or rearrangements.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Condition/Value Notes
Starting material for methylthio substitution 2-chloropyrimidin-4-one or 6-chloromethyluracil Commercially available or synthesized precursors
Methylthio source Sodium methylthiolate or methylthiol Requires inert atmosphere to prevent oxidation
Solvent DMF, DMSO Polar aprotic solvents favored
Temperature (methylthio substitution) 60–80 °C Controlled to avoid decomposition
Alkylating agent But-3-en-1-yl bromide or chloride Halide form preferred for nucleophilic substitution
Base (alkylation) Potassium carbonate or similar Facilitates deprotonation and alkylation
Temperature (alkylation) 80–100 °C Higher temperature promotes reaction completion
Reaction time 12–20 hours Monitored by HPLC or TLC for completion
Purification Column chromatography, recrystallization To achieve high purity
Yield Typically 60–85% depending on conditions Optimization required for scale-up

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(but-3-en-1-yl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
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6-(but-3-en-1-yl)-2-(methylthio)pyrimidin-4(3H)-one

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